molecular formula C13H20ClN B1369208 3-(4-Methylbenzyl)piperidine hydrochloride CAS No. 625454-26-4

3-(4-Methylbenzyl)piperidine hydrochloride

Cat. No.: B1369208
CAS No.: 625454-26-4
M. Wt: 225.76 g/mol
InChI Key: KZFZRJGJCRIXLM-UHFFFAOYSA-N
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Description

3-(4-Methylbenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H19N·HCl and a molecular weight of 225.76 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 4-methylbenzyl group attached to the nitrogen atom of the piperidine ring. This compound is often used in research and development due to its unique chemical properties.

Scientific Research Applications

3-(4-Methylbenzyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological systems and interactions due to its structural similarity to certain neurotransmitters.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzyl)piperidine hydrochloride is not clearly defined in the literature. It’s worth noting that piperidine derivatives are often studied for their potential pharmacological properties .

Safety and Hazards

The safety data sheet from Sigma-Aldrich indicates that 3-(4-Methylbenzyl)piperidine hydrochloride is a combustible solid. It does not have a defined flash point. The compound is classified under WGK 3, indicating a high hazard to water . More detailed safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).

Future Directions

While specific future directions for the study of 3-(4-Methylbenzyl)piperidine hydrochloride are not mentioned in the available resources, it is used in proteomics research , indicating potential applications in the study of proteins and their roles in biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzyl)piperidine hydrochloride typically involves the alkylation of piperidine with 4-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylbenzyl)piperidine hydrochloride is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and interactions in various applications .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFZRJGJCRIXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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